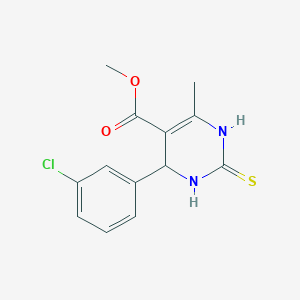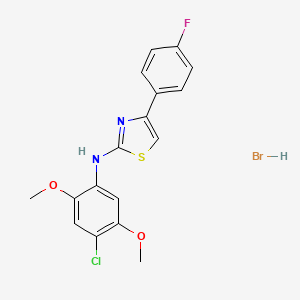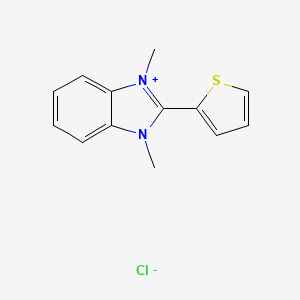
1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the benzimidazole family and has a thienyl group attached to it.
Applications De Recherche Scientifique
1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride has shown potential applications in various scientific fields. It has been studied for its antimicrobial, antifungal, and antiviral properties. It has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The exact mechanism of action of 1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride is not fully understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral effects by disrupting the cell membrane of the microorganisms. It is also believed to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have fluorescent properties, which make it useful as a probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride in lab experiments is its broad-spectrum antimicrobial, antifungal, and antiviral properties. It is also relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action, which could lead to the optimization of its use in lab experiments.
Méthodes De Synthèse
The synthesis of 1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-mercaptoaniline with 2-bromoacetophenone in the presence of a base, followed by the reaction of the resulting intermediate with methyl iodide and hydrochloric acid. Another method involves the reaction of 2-mercaptoaniline with 2-chloroacetophenone in the presence of a base, followed by the reaction of the resulting intermediate with dimethyl sulfate and hydrochloric acid.
Propriétés
IUPAC Name |
1,3-dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N2S.ClH/c1-14-10-6-3-4-7-11(10)15(2)13(14)12-8-5-9-16-12;/h3-9H,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZTUUPEBNMOAJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=CS3)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)

![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)
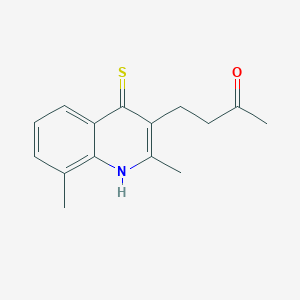
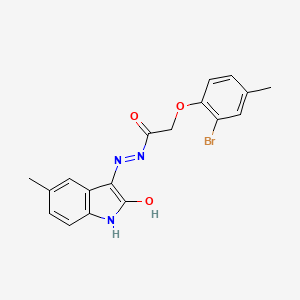

![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)

![4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)

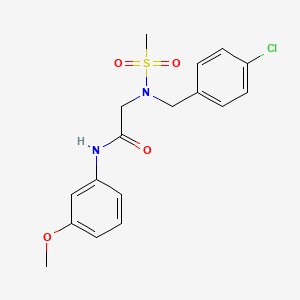
![1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4889896.png)
